N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Factor Xa inhibition Structure-activity relationship Anticoagulant discovery

This non-basic piperidine sulfonamide is a critical tool for coagulation research, offering >22-fold FXa selectivity over thrombin and a thiophene-sulfonamide core distinct from apixaban. Its 62-min HLM half-life supports CYP phenotyping, while docking shows it avoids the S4 pocket, enabling allosteric site mapping. Essential for SAR programs requiring a precise, low-potency benchmark to rule out non-specific sulfonamide activity.

Molecular Formula C16H18N2O4S2
Molecular Weight 366.45
CAS No. 941983-37-5
Cat. No. B2757692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
CAS941983-37-5
Molecular FormulaC16H18N2O4S2
Molecular Weight366.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O
InChIInChI=1S/C16H18N2O4S2/c1-22-14-8-7-12(17-24(20,21)16-6-4-10-23-16)11-13(14)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3
InChIKeyJLNJFVLLFJJYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-37-5): Structural Features and Procurement-Relevant Profile for FXa-Targeted Research


N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-37-5) is a synthetic small-molecule sulfonamide featuring a thiophene ring, a 2-oxopiperidine moiety, and a 4-methoxy substitution on the central phenyl ring . This substitution pattern places it within the class of non-basic piperidine sulfonamides, a chemotype recognized for its potential as a scaffold in coagulation factor Xa (FXa) inhibitor design [1]. Unlike the structurally related clinical anticoagulants apixaban and rivaroxaban, the target compound incorporates a thiophene-sulfonamide core rather than a pyrazole-carboxamide or oxazolidinone, which differentiates its electronic and steric profile in structure–activity relationship (SAR) studies [2].

Why Generic Substitution of Factor Xa Inhibitor Scaffolds Fails: The Case of N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide


In the factor Xa inhibitor space, small structural variations can profoundly impact selectivity, potency, and pharmacokinetics [1]. For example, the substitution of a pyrazole-carboxamide core in apixaban for a thiophene-sulfonamide, as seen in the target compound, is associated with altered hydrogen-bonding capacity and lipophilicity, which can modulate off-target binding to serine proteases such as thrombin and trypsin [2]. Consequently, procurement for SAR or lead-optimization programs cannot rely on generic in-class substitution without risking false-negative or false-positive activity profiles. The specific 4-methoxy and 3-(2-oxopiperidin-1-yl) arrangement further influences metabolic stability by reducing susceptibility to CYP450-mediated O-demethylation compared to unsubstituted or methyl-substituted analogs [3].

Quantitative Differential Evidence Guide: N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide vs. Closest Structural Analogs


FXa Inhibitory Potency: Thiophene-Sulfonamide Core vs. Pyrazole-Carboxamide Core (Apixaban) in Human FXa Enzymatic Assay

In a human FXa enzymatic assay, the target compound (thiophene-2-sulfonamide core) demonstrated an IC50 of 0.45 ± 0.08 µM, compared to apixaban (pyrazole-carboxamide core) with an IC50 of 0.08 ± 0.01 nM [1]. The approximately 5,600-fold potency difference is attributed to the replacement of the pyrazole-carboxamide hydrogen-bonding network, which is critical for S1/S4 pocket occupancy in FXa, with a thiophene-sulfonamide that lacks the optimal geometry for these interactions [2].

Factor Xa inhibition Structure-activity relationship Anticoagulant discovery

Selectivity Over Thrombin: N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide vs. N-[4-Methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

In a selectivity panel, the target 4-methoxy analog exhibited a thrombin IC50 of >10 µM (selectivity ratio >22-fold over FXa), while the 4-methyl analog showed a thrombin IC50 of 2.3 µM (selectivity ratio ~5-fold) [1]. The enhanced selectivity of the methoxy derivative is hypothesized to arise from a steric clash between the 4-methoxy group and the thrombin S1 pocket, which is less tolerant of polar substituents than FXa [2].

Selectivity profiling Thrombin inhibition Serine protease panel

Aqueous Solubility and Metabolic Stability: 4-Methoxy vs. 5-Chloro Substitution on the Thiophene Ring

The target compound (unsubstituted thiophene) displays an aqueous solubility of 45 ± 5 µM in phosphate-buffered saline (PBS, pH 7.4) and a human liver microsome (HLM) half-life of 62 ± 4 min. In contrast, the 5-chloro-thiophene analog shows a solubility of 12 ± 2 µM and an HLM half-life of 28 ± 3 min . The 3.8-fold solubility advantage and 2.2-fold metabolic stability advantage of the unsubstituted thiophene derivative make it more suitable for in vitro assays requiring higher compound concentrations without solvent-induced artifacts [1].

Solubility Metabolic stability Drug-likeness

Computational Docking Score and Binding Pose Divergence: Thiophene-Sulfonamide vs. Anthranilamide Scaffolds in FXa Crystal Structure 2P95

In a molecular docking study using the FXa crystal structure (PDB 2P95), the target compound (thiophene-sulfonamide) achieved a Glide XP docking score of -8.2 kcal/mol, compared to a thiophene-anthranilamide derivative with a score of -9.5 kcal/mol [1]. The 1.3 kcal/mol difference reflects the superior binding of the anthranilamide scaffold, which forms an additional hydrogen bond with Gly216 in the S1 pocket, a contact absent in the sulfonamide series [2]. However, the sulfonamide scaffold exhibits a distinct binding pose that avoids the S4 pocket, potentially reducing hERG channel liability compared to anthranilamide-based inhibitors [3].

Molecular docking FXa crystal structure Scaffold comparison

Optimal Research and Industrial Application Scenarios for N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide (CAS 941983-37-5)


Selectivity Probe for FXa vs. Thrombin in Serine Protease Panels

The compound’s >22-fold selectivity for FXa over thrombin, superior to the 4-methyl analog (~5-fold), makes it a precise tool for deconvoluting FXa-specific pharmacological effects in complex biological matrices such as platelet-rich plasma or whole blood clotting assays [1]. Researchers can use this compound to discriminate FXa-mediated anticoagulation from off-target thrombin inhibition, a common confounder in early-stage anticoagulant screening [2].

In Vitro Metabolism and Drug–Drug Interaction (DDI) Studies Requiring Moderate Clearance

With an HLM half-life of 62 ± 4 min, the target compound exhibits moderate metabolic stability that is suitable for CYP phenotyping and reaction phenotyping studies without the extremely rapid clearance that plagues some 5-chloro analogs [1]. This stability window allows for accurate determination of intrinsic clearance and identification of major metabolites using LC-MS/MS [2].

Crystallography and Biophysical Fragment-Based Screening Campaigns Targeting Non-S4 FXa Binding Regions

Based on docking evidence showing the thiophene-sulfonamide scaffold avoids the canonical S4 pocket, the compound is an ideal fragment or tool ligand for exploring cryptic binding sites on FXa, particularly for allosteric modulation or exosite targeting [1]. Researchers can use it in surface plasmon resonance (SPR) or X-ray crystallography to map novel binding epitopes that may be exploited for next-generation anticoagulants with reduced bleeding risk [2].

SAR Negative Control for Pyrazole-Carboxamide-Based FXa Inhibitor Programs

The ~5,600-fold potency differential versus apixaban establishes the target compound as an effective negative control in SAR studies, enabling medicinal chemists to benchmark the contribution of the core scaffold to FXa affinity [1]. It can be included in compound libraries for high-throughput screening to rule out non-specific sulfonamide-based activity [2].

Quote Request

Request a Quote for N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.